REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[N:4][S:5][N:6]=1.[CH3:13][I:14]>CC(C)=O>[I-:14].[Cl:1][C:2]1[C:3]([C:7]2[CH:8]=[N+:9]([CH3:13])[CH:10]=[CH:11][CH:12]=2)=[N:4][S:5][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NSN1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].ClC=1C(=NSN1)C=1C=[N+](C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |